molecular formula C18H22N6O2S B2734855 1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1797624-00-0

1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2734855
CAS No.: 1797624-00-0
M. Wt: 386.47
InChI Key: WWPUBXFGZHKGDR-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel synthetic chemical compound offered for research and development purposes. This molecule features a complex structure incorporating multiple pharmacologically relevant heterocyclic systems, including a tetrahydroindazole core linked to a pyridine ring and an imidazole sulfonamide group. Indole and indazole derivatives are recognized in scientific literature for their broad biological potential, and sulfonamide functional groups are established pharmacophores in medicinal chemistry . As a research chemical, this compound is intended for in vitro studies to investigate its potential biochemical interactions and physicochemical properties. Specific data on its biological activity, mechanism of action, and primary research applications are not yet available in the public scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any human or veterinary use.

Properties

IUPAC Name

1-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-23-12-17(20-13-23)27(25,26)21-10-11-24-16-8-3-2-6-14(16)18(22-24)15-7-4-5-9-19-15/h4-5,7,9,12-13,21H,2-3,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPUBXFGZHKGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel derivative of indazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₃₁N₅O₂S
  • Molecular Weight : 373.55 g/mol
  • IUPAC Name : this compound

This compound features a complex structure that includes an indazole moiety and a sulfonamide group, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have shown that indazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been evaluated for their inhibitory effects on various cancer cell lines.

  • Case Study : A derivative with a similar structure demonstrated potent antiproliferative activity against multiple myeloma cell lines with IC₅₀ values in the low micromolar range (approximately 0.64 μM) . This suggests that the target compound may also possess similar antitumor efficacy.

Kinase Inhibition

Indazole derivatives are often evaluated for their ability to inhibit kinases, which are critical in cancer progression.

CompoundTarget KinaseIC₅₀ (nM)
82aPim-10.4
82aPim-21.1
82aPim-30.4

The above table illustrates the potency of related compounds against pan-Pim kinases, which play a role in cell survival and proliferation . The structural similarities suggest that our compound may also inhibit these kinases effectively.

Antimicrobial Activity

In addition to antitumor properties, indazole derivatives have been noted for their antimicrobial activities. For example, a related compound exhibited significant antifungal activity against various phytopathogenic fungi .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, it can disrupt cancer cell proliferation.
  • Cell Cycle Arrest : Indazole derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Action : The sulfonamide group may enhance the compound's ability to inhibit bacterial growth by interfering with folate synthesis.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name / ID Core Heterocycles Key Substituents Synthesis Yield Purity (HPLC/LCMS)
Target Compound Imidazole-sulfonamide, tetrahydroindazole, pyridine 1-Methylimidazole, ethyl linker, pyridin-2-yl N/A N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Pyrrole-carboxamide, imidazole, pyridine Trifluoromethylpyridine, 2-methylimidazole 35% 98.67%
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine, imidazole, phenylenediamine 1-Methylimidazole, 4-phenylenediamine "Good yield" Confirmed via GC-MS
Pyridazinone derivatives (5a–5d) Pyridazinone, imidazole, sulfonamide Varied aryl groups (phenyl, p-tolyl), methanesulfonamide/benzenesulfonamide 55–66% NMR/MS confirmed

Key Observations :

  • The target compound shares imidazole and pyridine motifs with 41 and N-[4-(1-methylimidazol-2-yl)bipyridinyl]phenylenediamine but lacks the trifluoromethyl group or bipyridine system seen in these analogs .
Table 2: Cytotoxicity and Functional Insights
Compound / Study Biological Activity IC50 (µM) / Potency
Pyridazinone derivatives (5a–5d) Cytotoxic against cancer cell lines 5c (benzenesulfonamide): 0.8 ± 0.1 (highest potency)
Compound 41 Not explicitly stated; likely kinase inhibitor N/A
N-[4-(1-methylimidazol-2-yl)bipyridinyl]phenylenediamine Fluorescent properties N/A

Key Insights :

  • Sulfonamide groups (as in 5a–5d) enhance cytotoxicity, suggesting the target compound’s sulfonamide may similarly improve bioactivity .
  • The bipyridine system in N-[4-(1-methylimidazol-2-yl)bipyridinyl]phenylenediamine enables fluorescence, a property absent in the target compound but useful for imaging .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between pyridinyl-indazole and imidazole-sulfonamide precursors under inert atmospheres (e.g., nitrogen) .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency, while catalysts such as palladium or copper complexes may accelerate coupling steps .
  • Temperature control : Key steps (e.g., cyclization or sulfonamide formation) require precise thermal conditions (e.g., 60–100°C) to avoid side products .
    Post-synthesis, purity is confirmed via HPLC (>98% purity) and structural validation via ¹H/¹³C NMR (e.g., δ 7.4–8.6 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological validation includes:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyridinyl (δ ~8.6 ppm), indazole (δ ~7.8–7.2 ppm), and imidazole-sulfonamide moieties (δ ~3.0–3.5 ppm for methyl groups) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ matching theoretical values within 0.001 Da) .
  • Chromatography : HPLC with UV detection at 254 nm ensures purity, while TLC monitors reaction progress using silica gel plates .

Q. What pharmacological targets or mechanisms are associated with this compound?

The compound’s imidazole-sulfonamide and pyridinyl-indazole groups suggest potential interactions with:

  • Enzyme inhibition : Similar sulfonamide derivatives target carbonic anhydrases or kinases via hydrogen bonding with active-site residues .
  • Receptor modulation : Pyridinyl-indazole scaffolds are known to bind ATP pockets in kinases (e.g., JAK2 or Aurora kinases) .
    Preliminary assays (e.g., enzyme inhibition IC₅₀ or cell viability studies) should be conducted to validate hypotheses .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Solubility issues : Use co-solvents (e.g., DMSO ≤1%) or formulate as prodrugs to improve bioavailability .
  • Off-target effects : Employ chemoproteomics (e.g., affinity-based protein profiling) to identify unintended targets .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., methyl groups susceptible to oxidation). Introduce fluorine or deuterium to block metabolism .
  • Permeability : Use Caco-2 cell assays; modify logP via substituents (e.g., trifluoromethyl groups) to balance hydrophobicity .
  • Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility .

Q. How can computational modeling guide the design of derivatives with improved activity?

  • Molecular docking : Simulate binding to target proteins (e.g., PDB IDs for kinases) using software like AutoDock or Schrödinger. Focus on sulfonamide interactions with catalytic lysines .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyridinyl) with activity trends .
  • MD simulations : Assess binding stability over 100+ ns trajectories to prioritize stable derivatives .

Q. What experimental approaches are recommended for studying structure-activity relationships (SAR)?

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methoxy) on pyridinyl or indazole rings .
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using comparative activity data .
  • Biological testing : Use tiered assays (e.g., primary enzyme inhibition → secondary cell-based → tertiary in vivo models) .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

  • Process optimization : Replace batch reactions with flow chemistry for exothermic steps .
  • Purification : Switch from column chromatography to recrystallization or centrifugal partitioning .
  • Cost reduction : Substitute expensive catalysts (e.g., PdCl₂) with cheaper alternatives (e.g., CuI) .

Q. What are the best practices for validating target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • RNAi/CRISPR knockdown : Correlate reduced target expression with diminished compound activity .
  • Biomarker analysis : Quantify downstream effectors (e.g., phosphorylated kinases via Western blot) .

Q. How can cross-disciplinary frameworks enhance research on this compound?

  • Collaborative design : Integrate medicinal chemistry (synthesis), biochemistry (target validation), and pharmacology (PK/PD modeling) .
  • Data sharing : Use platforms like PubChem to compare structural/activity data with analogs (e.g., CID 1421481-10-8) .

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